2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Description
2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H21Cl2N5O2S2 and its molecular weight is 474.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities
Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized and showed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents. Specifically, derivatives demonstrated significant inhibition, suggesting their utility in addressing bacterial plant pathogens (Xia, 2015).
Antimicrobial and Anticancer Properties
Research on piperazine-based 2-benzothiazolylimino-4-thiazolidinones has demonstrated their potential as promising antimicrobial agents against various bacteria and fungi. Additionally, these compounds exhibited antimicrobial activities with minimum inhibitory concentrations in a specific range, highlighting their therapeutic potential (Patel & Park, 2015).
Nonionic Surfactants and Microbiological Activities
Novel compounds based on thiadiazole and incorporating piperazine, piperidine, and imidazole have been synthesized from stearic acid. These compounds showed antimicrobial activities against gram-positive and gram-negative bacteria and fungi. Additionally, they were transformed into nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability, indicating their applicability in various industrial and pharmaceutical formulations (Abdelmajeid, Amine, & Hassan, 2017).
Antileishmanial Activities
A series of novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been synthesized and evaluated for in vitro antileishmanial activity against Leishmania major. Certain compounds displayed very good activity, indicating their potential as antileishmanial agents with low toxicity against macrophages (Tahghighi et al., 2011).
properties
IUPAC Name |
2-[[5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2S2/c1-11(2)21-15(26)10-28-18-23-22-17(29-18)25-7-5-24(6-8-25)16(27)13-4-3-12(19)9-14(13)20/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSUVANJMROCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2,4-dichlorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide |
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